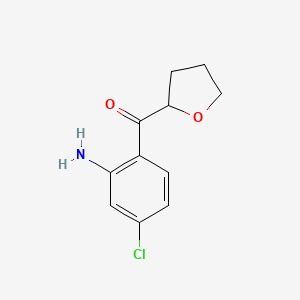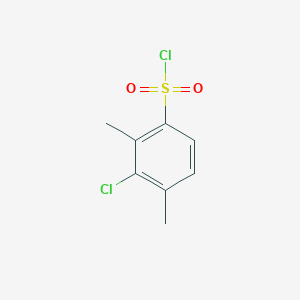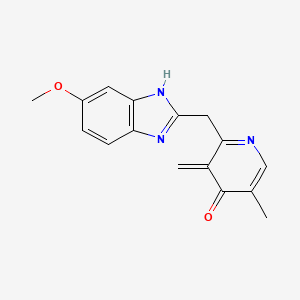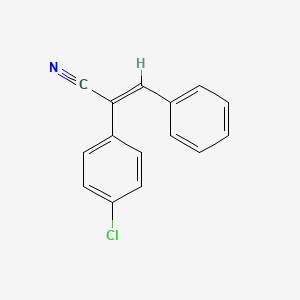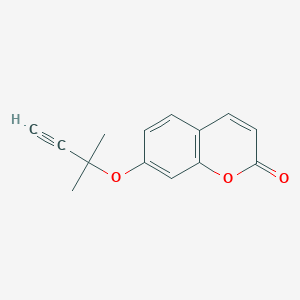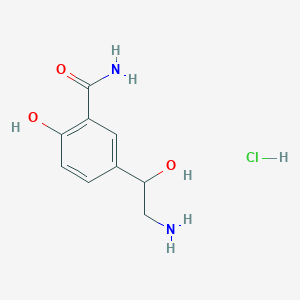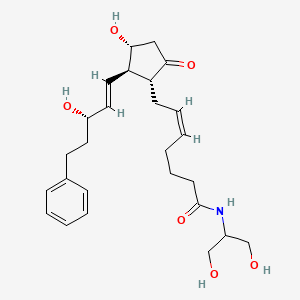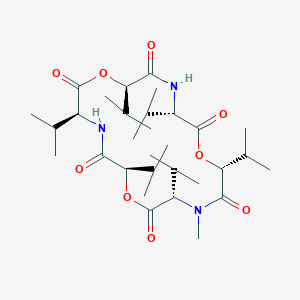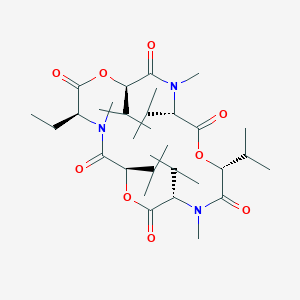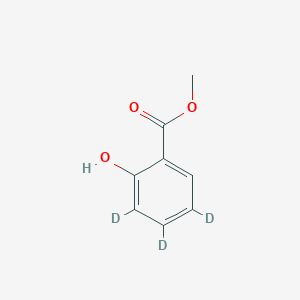
4,10-Bis(2-naphthalenylthio)-chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-Bis(2-naphthalenylthio)-chrysene (4,10-BTCC) is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in scientific research. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and has been found to possess a wide range of properties and effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 4,10-Bis(2-naphthalenylthio)-chrysene can be achieved through a multi-step process involving the functionalization of chrysene with thiol groups followed by coupling with 2-naphthalenethiol. The key steps in the synthesis include the protection of the chrysene core, functionalization with thiol groups, and coupling with 2-naphthalenethiol.
Starting Materials
Chrysene, 1,2-ethanedithiol, 2-naphthalenethiol, Triethylamine, Chloroform, Methanol, Diethyl ether, Sodium hydride, Bromine
Reaction
Step 1: Protection of chrysene core with bromine, Chrysene + Bromine -> 4,5-Dibromo-chrysene, Step 2: Conversion of 4,5-Dibromo-chrysene to 4,5-Dibromo-4,5-dihydrochrysene, 4,5-Dibromo-chrysene + Sodium hydride -> 4,5-Dibromo-4,5-dihydrochrysene + Sodium bromide, Step 3: Functionalization of 4,5-Dibromo-4,5-dihydrochrysene with thiol groups, 4,5-Dibromo-4,5-dihydrochrysene + 1,2-ethanedithiol + Triethylamine + Chloroform -> 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Triethylamine hydrochloride, Step 4: Deprotection of 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene, 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Methanol -> 4,5-Di(thiophen-2-yl)-chrysene + Methanol, Step 5: Coupling of 4,5-Di(thiophen-2-yl)-chrysene with 2-naphthalenethiol, 4,5-Di(thiophen-2-yl)-chrysene + 2-naphthalenethiol + Triethylamine + Diethyl ether -> 4,10-Bis(2-naphthalenylthio)-chrysene + Triethylamine hydrochloride
Wissenschaftliche Forschungsanwendungen
4,10-Bis(2-naphthalenylthio)-chrysene has been studied extensively due to its potential applications in scientific research. It has been found to have a wide range of properties and effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been studied as a potential treatment for a variety of diseases, including cardiovascular disease, diabetes, and Alzheimer’s disease. It has also been studied as an agent for the prevention and treatment of ultraviolet radiation-induced skin damage.
Wirkmechanismus
The exact mechanism of action of 4,10-Bis(2-naphthalenylthio)-chrysene is still not fully understood. However, it is believed that the compound works by scavenging reactive oxygen species, inhibiting the production of inflammatory mediators, and modulating the activity of various enzymes involved in the regulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
4,10-Bis(2-naphthalenylthio)-chrysene has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4,10-Bis(2-naphthalenylthio)-chrysene can inhibit the production of inflammatory mediators, scavenge reactive oxygen species, and modulate the activity of various enzymes involved in the regulation of cell signaling pathways. In vivo studies have demonstrated that 4,10-Bis(2-naphthalenylthio)-chrysene can reduce inflammation, improve antioxidant status, and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4,10-Bis(2-naphthalenylthio)-chrysene has several advantages for use in laboratory experiments. It is a relatively stable compound, is easy to synthesize, and is readily available. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been found to be non-toxic and non-mutagenic in vivo studies. However, there are some limitations to the use of 4,10-Bis(2-naphthalenylthio)-chrysene in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for dissolution.
Zukünftige Richtungen
There are a number of potential future directions for research on 4,10-Bis(2-naphthalenylthio)-chrysene. These include further studies on the compound’s antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. Finally, further research is needed to determine the optimal dosage and formulation of 4,10-Bis(2-naphthalenylthio)-chrysene for use in clinical trials.
Eigenschaften
CAS-Nummer |
1535224-93-1 |
|---|---|
Produktname |
4,10-Bis(2-naphthalenylthio)-chrysene |
Molekularformel |
C₃₈H₂₄S₂ |
Molekulargewicht |
544.73 |
Synonyme |
4,10-Bis(naphthalen-2-ylthio)chrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



